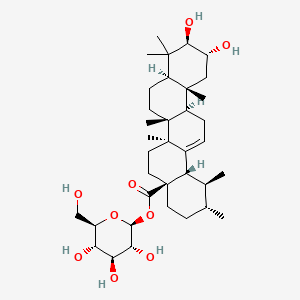

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin compound. It is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with beta-D-glucopyranose. This compound is known for its presence in various plant species and has been studied for its potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester typically involves the esterification of asiatic acid with beta-D-glucopyranose. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by its chemical modification to form the desired ester. The process includes large-scale extraction, purification, and chemical synthesis steps, ensuring high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor and verify the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

Biology: Studied for its role in plant metabolism and as a natural product with potential bioactive properties.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer activities. It has shown potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.

Wirkmechanismus

The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators and reactive oxygen species, thereby reducing inflammation and oxidative damage. Additionally, it can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell survival signals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oleanolic Acid: A triterpenoid with similar structure and biological activities.

Asiatic Acid: The parent compound from which (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is derived.

Maslinic Acid: Another triterpenoid with comparable therapeutic properties.

Uniqueness

This compound is unique due to its specific ester linkage with beta-D-glucopyranose, which imparts distinct biological activities and enhances its solubility and bioavailability compared to its parent compound, asiatic acid. This unique structure allows it to interact with different molecular targets and exhibit a broader range of therapeutic effects.

Biologische Aktivität

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is a derivative of ursolic acid, a naturally occurring triterpenoid found in various plants. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triterpenoid backbone with hydroxyl groups at the 2 and 3 positions and a glucopyranosyl ester at the C-28 position. This structural configuration is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that ursolic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that (2alpha,3beta)-2,3-dihydroxy-ursolic acid and its derivatives can inhibit the production of pro-inflammatory cytokines in various cell lines. In particular, they have demonstrated effectiveness in reducing nitric oxide production in LPS-stimulated macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

2. Anticancer Effects

Numerous studies have investigated the anticancer potential of ursolic acid derivatives. For example, (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest and apoptosis |

| A549 | 35 | Inhibition of proliferation |

3. Hepatoprotective Effects

The hepatoprotective properties of (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester have been highlighted in studies involving liver injury models. The compound has shown protective effects against D-galactosamine-induced hepatotoxicity by reducing liver enzyme levels and oxidative stress markers .

Case Study: Hepatoprotection in Animal Models

In a controlled study using rats subjected to D-galactosamine-induced liver injury:

- Treatment Group: Received (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester.

- Control Group: Received no treatment.

Results showed a significant reduction in serum ALT and AST levels in the treatment group compared to controls.

The mechanisms underlying the biological activities of (2alpha,3beta)-2,3-dihydroxy-ursolic acid beta-D-glucopyranosyl ester are multifaceted:

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-18-10-13-36(31(43)45-30-28(41)27(40)26(39)22(17-37)44-30)15-14-34(6)20(25(36)19(18)2)8-9-24-33(5)16-21(38)29(42)32(3,4)23(33)11-12-35(24,34)7/h8,18-19,21-30,37-42H,9-17H2,1-7H3/t18-,19+,21-,22-,23+,24-,25+,26-,27+,28-,29+,30+,33+,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKJZYRLLBKBHA-CKPBXHSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.